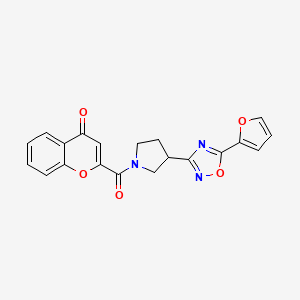
2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one is a novel compound that combines several bioactive moieties within a single molecular framework. This compound incorporates furan, oxadiazole, pyrrolidine, and chromenone rings, which together contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic synthesis. One common route includes:
Formation of the furan-2-yl oxadiazole by cyclization of furan-2-carboxylic acid hydrazide with an appropriate nitrile.
Coupling of the furan-2-yl oxadiazole with a pyrrolidine derivative using a coupling reagent like EDCI or DCC to form the pyrrolidine-1-carbonyl moiety.
Attachment of the chromen-4-one ring to the pyrrolidine-1-carbonyl intermediate through a Friedel-Crafts acylation reaction.
Purification and characterization of the final compound using chromatography and spectroscopy techniques.
Industrial Production Methods
For industrial-scale production, the process may be optimized for yield, purity, and cost-effectiveness. Large reactors, automated synthesis lines, and advanced purification methods, such as HPLC and recrystallization, are employed to produce the compound at scale.
Chemical Reactions Analysis
Types of Reactions
2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one can undergo various chemical reactions:
Oxidation: : The furan ring can be susceptible to oxidation under strong oxidative conditions, forming furan-2,5-dione derivatives.
Reduction: : The oxadiazole ring can be reduced to form hydrazine derivatives.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at reactive sites on the furan and pyrrolidine rings.
Common Reagents and Conditions
Oxidizing agents such as KMnO₄ or CrO₃ for oxidation.
Reducing agents like NaBH₄ or LiAlH₄ for reduction.
Substitution reactions can be facilitated by reagents like alkyl halides, acyl chlorides, or Grignard reagents.
Major Products
Oxidation yields furan-2,5-dione derivatives.
Reduction results in hydrazine derivatives.
Substitution yields various functionalized derivatives depending on the reagents used.
Scientific Research Applications
The compound finds applications in various fields due to its unique structure:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential bioactivities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: : Investigated as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Industry: : Used in the development of new materials with desired physicochemical properties, such as polymers or coatings.
Mechanism of Action
The exact mechanism of action may vary depending on its specific application:
Molecular Targets: : The compound can interact with various enzymes, proteins, or receptors due to its diverse functional groups.
Pathways Involved: : It may modulate biological pathways like signal transduction, metabolic pathways, or cellular processes by binding to target sites and altering their activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one: : A positional isomer with similar chemical properties.
2-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one: : Incorporates a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of 2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one lies in the combination of multiple bioactive rings within a single molecule, which can lead to enhanced biological activities and diverse applications compared to other compounds with fewer functional groups.
Properties
IUPAC Name |
2-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5/c24-14-10-17(27-15-5-2-1-4-13(14)15)20(25)23-8-7-12(11-23)18-21-19(28-22-18)16-6-3-9-26-16/h1-6,9-10,12H,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQUJZRMXKAALA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
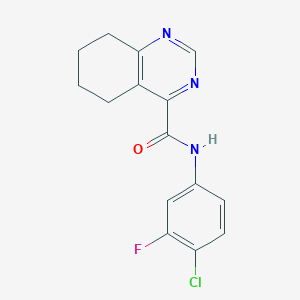
![2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE](/img/structure/B2379067.png)
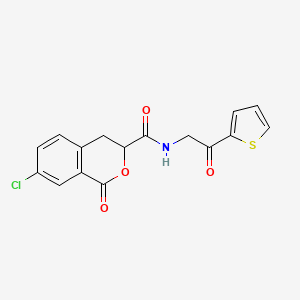
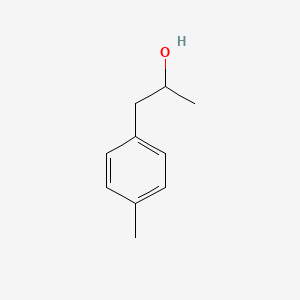
![3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2379073.png)
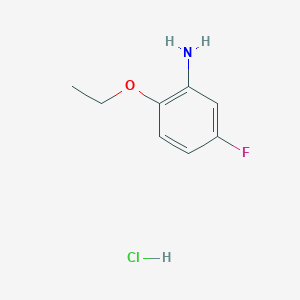
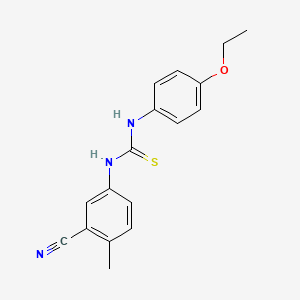
![2-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2379076.png)
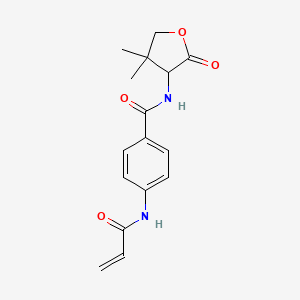
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2379078.png)
![N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2379080.png)
![N-[1-(4-methoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/new.no-structure.jpg)
![Ethyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate, tech grade](/img/structure/B2379084.png)
![5-Sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B2379085.png)
